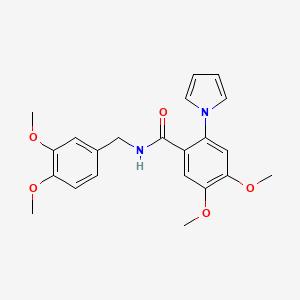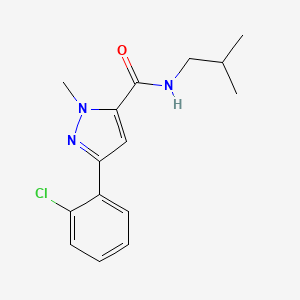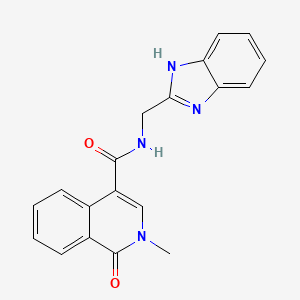
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxybenzyl and pyrrolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-dimethoxybenzylamine with 4,5-dimethoxy-2-nitrobenzoic acid under acidic conditions to form the corresponding amide.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Pyrrole Substitution: The final step involves the substitution of the amine group with a pyrrolyl group through a nucleophilic substitution reaction using 1H-pyrrole and a suitable base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The benzamide group can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolyl group can participate in electrophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted pyrrolyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(3,4-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4,5-dimethoxy-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C22H24N2O5/c1-26-18-8-7-15(11-19(18)27-2)14-23-22(25)16-12-20(28-3)21(29-4)13-17(16)24-9-5-6-10-24/h5-13H,14H2,1-4H3,(H,23,25) |
InChI Key |
UMDSDOYNXWXTSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11144791.png)
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B11144796.png)
![N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B11144797.png)
![N~1~-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11144806.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144813.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B11144816.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11144817.png)
![3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144820.png)

![methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate](/img/structure/B11144826.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144829.png)
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144834.png)
![1-cyclopentyl-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11144851.png)

